N-Acetyl-N-hydroxyacetamide

描述

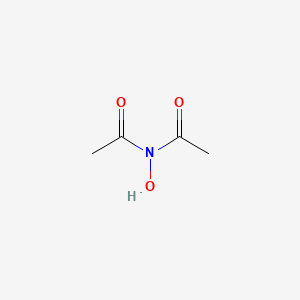

N-Acetyl-N-hydroxyacetamide, also known as acetohydroxamic acid, is a chemical compound with the molecular formula C4H7NO3. It is a derivative of hydroxamic acid and is known for its ability to inhibit the enzyme urease. This compound is used in various scientific and medical applications, particularly in the treatment of urinary tract infections caused by urease-producing bacteria .

准备方法

N-Acetyl-N-hydroxyacetamide can be synthesized through several methods. One common synthetic route involves the reaction of hydroxylamine with acetic anhydride. The reaction typically occurs under mild conditions, with the hydroxylamine acting as a nucleophile and attacking the carbonyl carbon of the acetic anhydride, leading to the formation of this compound .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and other advanced technologies to ensure high yield and purity of the final product .

化学反应分析

Nucleophilic Substitution Reactions

N-Acetyl-N-hydroxyacetamide undergoes nucleophilic substitution at the α-carbon under mild conditions. For example:

-

Acetate Exchange : In ethanol with Cu(OAc)₂ and diisopropyl ethylamine (DIPEA), the chloride in 2-chloro-N-arylacetamides is replaced by acetate, forming intermediates like 2-oxo-2-(phenylamino)ethyl acetate. Subsequent hydrolysis with KOH yields 2-hydroxy-N-arylacetamides in high yields (85–92%) .

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| 2-Chloro-N-phenylacetamide | Cu(OAc)₂, DIPEA, EtOH, reflux | 2-Hydroxy-N-phenylacetamide | 89% |

-Sigmatropic Rearrangement

This compound derivatives participate in Overman-like rearrangements when treated with silylating agents. For instance:

-

Spirocyclization : N,O-Diacyl hydroxylamines form silylketenaminals under basic conditions, triggering a -sigmatropic shift. This is followed by cyclization to produce 1,6-dioxa-3,9-diazaspiro[4.4]nonane-2,8-diones .

Mechanism :

-

Silylation of the hydroxyl group.

-

Rearrangement to form a ketenaminal intermediate.

-

Intramolecular cyclization and spirocyclization.

Acid/Base-Mediated Reactions

The compound exhibits dual reactivity due to its amide and hydroxyl groups:

-

Acidic Conditions : Protonation of the hydroxyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., esterification) .

-

Basic Conditions : Deprotonation generates a nucleophilic oxygen, enabling reactions with electrophiles like acyl chlorides or alkyl halides .

Example :

-

Reaction with trifluoroacetic acid (TFA) cleaves protective groups, regenerating free hydroxamic acids .

Coordination Chemistry

This compound acts as a bidentate ligand , coordinating metals via the hydroxyl oxygen and carbonyl oxygen. This property is exploited in catalytic systems:

-

Copper Complexation : Forms stable complexes with Cu(II), as seen in its role in facilitating acetate substitutions .

Biological Reactivity

While not directly studied for this compound, structurally related hydroxamates show:

-

HDAC Inhibition : Hydroxamic acids coordinate zinc in histone deacetylases (HDACs), inhibiting enzyme activity. Analogous compounds (e.g., FP10) exhibit IC₅₀ values as low as 0.09 μM .

-

Antioxidant Activity : Indirectly, via metabolic conversion to persulfides, which scavenge reactive oxygen species (ROS) .

科学研究应用

Chemistry

In organic synthesis, NAHA serves as a reagent for the formation of heterocyclic compounds. Its unique structure allows for specific reactions that contribute to the development of new chemical entities.

Data Table: Applications in Organic Synthesis

| Application | Description |

|---|---|

| Heterocyclic Compound Formation | Utilized as a reagent in creating complex organic structures. |

Biology

NAHA's role as a urease inhibitor is pivotal in biological research. By blocking urease activity, it helps elucidate metabolic pathways involving urea and ammonia production.

Case Study: Urease Inhibition

In studies focused on kidney stone formation, NAHA demonstrated effectiveness in preventing ammonia accumulation, thereby reducing the risk of stone development in patients with recurrent UTIs caused by urease-producing bacteria.

Medicine

NAHA is primarily used in the treatment of UTIs and has been shown to reduce the formation of struvite stones by inhibiting urease activity. Clinical trials have indicated its efficacy in managing infections caused by Proteus mirabilis and other urease-positive organisms.

Clinical Trial Overview

- Study Design: Randomized controlled trial

- Participants: 100 patients with recurrent UTIs

- Outcome: Significant reduction in infection recurrence rates when treated with NAHA compared to placebo.

Industry

In industrial applications, NAHA is incorporated into pharmaceutical formulations as a stabilizer and active ingredient due to its biochemical properties.

Data Table: Industrial Uses

| Application | Description |

|---|---|

| Pharmaceutical Formulations | Used as an active ingredient and stabilizer in drug products. |

作用机制

The mechanism of action of N-Acetyl-N-hydroxyacetamide involves the inhibition of the enzyme urease. Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide. This compound binds to the active site of urease, forming a stable complex that prevents the enzyme from catalyzing the reaction. This inhibition reduces the production of ammonia, thereby preventing the formation of kidney stones and other complications associated with urease activity .

相似化合物的比较

N-Acetyl-N-hydroxyacetamide is similar to other hydroxamic acids, such as salicylhydroxamic acid and benzohydroxamic acid. it is unique in its specific inhibition of urease and its application in treating urinary tract infections. Other hydroxamic acids may have different targets and applications, such as inhibiting other enzymes or being used in different therapeutic areas .

Similar Compounds

- Salicylhydroxamic acid

- Benzohydroxamic acid

- Hydroxylamine derivatives

This compound stands out due to its specific mechanism of action and its effectiveness in clinical applications related to urease inhibition .

生物活性

N-Acetyl-N-hydroxyacetamide (NAHA) is a compound of significant interest in pharmacology and medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of NAHA, focusing on its mechanisms, effects on various biological systems, and its implications in disease treatment.

NAHA is an acetylated derivative of hydroxyacetamide, characterized by the presence of both acetyl and hydroxyl functional groups. This unique structure contributes to its biological activity, particularly in modulating oxidative stress and inflammatory pathways. The compound acts as a precursor to glutathione (GSH), a crucial antioxidant in cellular defense mechanisms, thereby enhancing the body's ability to combat oxidative damage.

Biological Activities

-

Antioxidant Properties :

- NAHA increases intracellular GSH levels, which plays a vital role in neutralizing reactive oxygen species (ROS) and reducing oxidative stress. This property is critical in protecting cells from damage caused by free radicals and may have implications in conditions such as neurodegenerative diseases.

-

Anti-inflammatory Effects :

- The compound has been shown to downregulate pro-inflammatory cytokines such as TNF-α and interleukins (IL-6 and IL-1β) by inhibiting nuclear factor kappa B (NF-κB) activity. This action suggests potential therapeutic benefits in inflammatory diseases.

- Neuroprotective Effects :

Case Studies and Research Findings

Several studies have investigated the biological activity of NAHA, providing insights into its therapeutic potential:

-

Study on Neuroprotection :

- A study involving human embryonic stem cell-derived midbrain dopaminergic neurons showed that NAHA significantly improved neuron survival after exposure to toxic agents like rotenone. The percentage of surviving neurons was markedly higher in the NAHA-treated group compared to controls, indicating its protective role against oxidative stress .

-

Cancer Research :

- Research into hydroxyacetamide derivatives, including NAHA, revealed promising antiproliferative activity against various cancer cell lines. For instance, derivatives exhibited significant inhibition of histone deacetylase (HDAC) activity, which is crucial for cancer cell proliferation. The IC50 values for these compounds were comparable to established HDAC inhibitors .

Data Table: Biological Activities of this compound

属性

IUPAC Name |

N-acetyl-N-hydroxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3/c1-3(6)5(8)4(2)7/h8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRIMJAQHWZOVPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80217412 | |

| Record name | N-Acetyl-N-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80217412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6711-33-7 | |

| Record name | N-Acetyl-N-hydroxyacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006711337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC362133 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=362133 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetyl-N-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80217412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL-N-HYDROXYACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P48GT8SG3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。